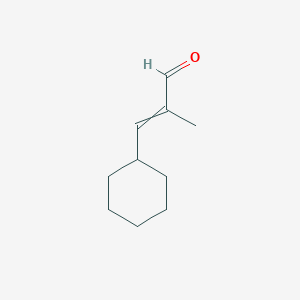
5-Chloro-2-methyl-8-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methyl-8-nitroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound has a molecular formula of C10H7ClN2O2 and is characterized by a quinoline ring system substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-8-nitroquinoline can be achieved through various classical and modern synthetic methods. Some of the well-known classical methods include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods often involve the cyclization of appropriate precursors under acidic or basic conditions, sometimes with the aid of catalysts.
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, may involve greener and more sustainable processes. These can include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other eco-friendly protocols .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-methyl-8-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Chloro-2-methyl-8-aminoquinoline .
Applications De Recherche Scientifique
5-Chloro-2-methyl-8-nitroquinoline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimicrobial, antimalarial, and anticancer activities
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methyl-8-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
- 5-Chloro-8-nitroquinoline
- 8-Chloro-5-nitroquinoline
- 5-Chloro-2-methylquinoline
Comparison: 5-Chloro-2-methyl-8-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
5-chloro-2-methyl-8-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-7-8(11)4-5-9(13(14)15)10(7)12-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLLHMUWSVFKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558090 |
Source


|
| Record name | 5-Chloro-2-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102653-54-3 |
Source


|
| Record name | 5-Chloro-2-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
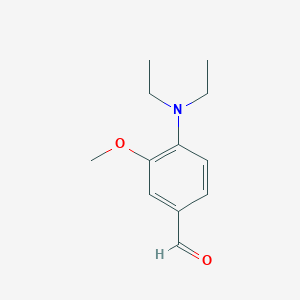
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)

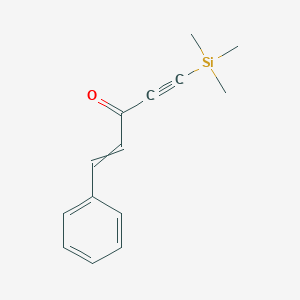
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
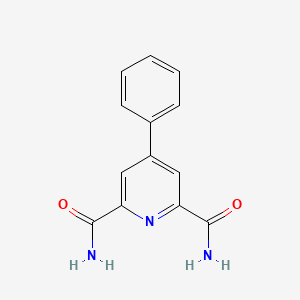
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

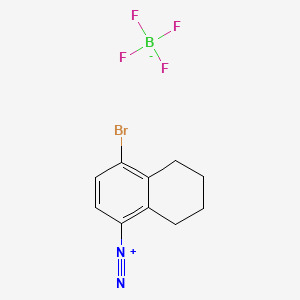
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)

![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
